2-methyl-1H-imidazole-4-carbothioamide
Overview
Description
2-methyl-1H-imidazole-4-carbothioamide is a heterocyclic compound . It is a solid substance and is part of the class of compounds known as imidazoles . The molecular formula of this compound is C5H7N3S .
Molecular Structure Analysis
The molecular structure of 2-methyl-1H-imidazole-4-carbothioamide consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom . The InChI key for this compound is MNYPQSNAWPZXRV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-methyl-1H-imidazole-4-carbothioamide is a solid substance . Its molecular weight is 141.2 . The boiling point of this compound is between 194-197 degrees .Scientific Research Applications
Chemical Synthesis and Reaction Studies
Macrocyclic Synthesis : 2-Oxo-1,3-imidazolidinebis(carbothioamide)s and 2,4-dioxo-1-imidazolidinecarbothioamides, related to 2-methyl-1H-imidazole-4-carbothioamide, were synthesized for macrocyclic thioureas using amines and polyamines (Fukada et al., 1994).
Metal-Free Chemical Reactions : A metal-free, catalyst- and solvent-free reaction of 1-substituted imidazoles with isothiocyanates was investigated, demonstrating an efficient pathway to N-(Z-Alkenyl)imidazole-2-carbothioamides (Trofimov et al., 2012).
Biological and Pharmacological Applications
Anti-Malarial Properties : Novel thiosemicarbazone derivatives containing benzimidazole moiety, which include structures similar to 2-methyl-1H-imidazole-4-carbothioamide, were synthesized and showed promising anti-malarial activity (Divatia et al., 2014).
Synthesis of Thiadiazoles : Efficient synthesis of 1,2,4-thiadiazoles through oxidative dimerization of carbothioamides, a process that can involve derivatives of 2-methyl-1H-imidazole-4-carbothioamide, using environmentally safe oxidants was studied (Yoshimura et al., 2014).
Prebiotic Chemistry and Catalysis
- Prebiotic Synthesis and Catalytic Role : Advances in oligonucleotide synthesis using imidazoles, including derivatives like 2-methyl-1H-imidazole-4-carbothioamide, highlighted their importance as prebiotic catalysts (Oró et al., 2004).
Photoreactivity and Structural Studies
Photochemical Rearrangement : Study of photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water, which may inform the reactivity of similar compounds like 2-methyl-1H-imidazole-4-carbothioamide (Pfoertner et al., 1987).
Structural Characterization : Synthesis and characterization of various imidazole derivatives, including 4-methyl-5-imidazole carbaldehyde derivatives, offer insights into the structural aspects and potential applications of 2-methyl-1H-imidazole-4-carbothioamide (Orhan et al., 2019).
Fuel Cell Electrolytes : The use of imidazole derivatives in polybenzimidazole membranes for high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter et al., 2002).
Medicinal Chemistry Applications
Antineoplastic Activity : Bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, with properties similar to 2-methyl-1H-imidazole-4-carbothioamide, were evaluated for antineoplastic activities (Anderson et al., 1989).
Anticonvulsant Activity : Synthesis of benzimidazole derivatives and their evaluation for anticonvulsant activity provides a perspective on the potential medical applications of similar compounds (Bhrigu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1H-imidazole-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYPQSNAWPZXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383850 | |
Record name | 2-methyl-1H-imidazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-imidazole-4-carbothioamide | |
CAS RN |
129486-91-5 | |
Record name | 2-methyl-1H-imidazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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